![molecular formula C14H11NO B5662048 6,7-dihydro-5H-dibenzo[c,e]azepin-5-one](/img/structure/B5662048.png)
6,7-dihydro-5H-dibenzo[c,e]azepin-5-one
Overview
Description
Synthesis Analysis
Palladium-Catalyzed Synthesis : A method for the synthesis of 5H-dibenzo[c,e]azepine-5,7(6H)-diones from benzamides via palladium-catalyzed double C-H bond activation is described. This process uses the simplest amide CONH2 as a directing group, leading to satisfactory to excellent yields in one pot (Kondapalli, Yu, Yamamoto, & Bao, 2017).
Improved Synthesis involving Selective Crystallization : An improved synthesis method involving selective crystallization of epimeric menthylcarbamates and simultaneous cleavage of the carbamate and the lactam protecting group is also noted (Hoffmann-Emery et al., 2009).
Molecular Structure Analysis
Conformational Analysis : A study of 5-Ethyl-5,6-dihydro-11H-dibenzo[b,e]azepine-6-thione revealed a slightly deformed boat conformation in its seven-membered ring, determined through X-ray diffraction and 1H DNMR (Irurre, Marquillas, Alvarez-Larena, & Piniella†, 1994).
Atropisomeric Properties : The dibenzo[b,d]azepin-6-ones were separated into aR- and aS-atropisomers, indicating high stereochemical stability. This separation process also revealed the thermodynamically stable forms of these molecules (Tabata et al., 2008).
Chemical Reactions and Properties
Diastereoisomeric Forms : The synthesis of diastereoisomers of 11-ethyl-6,11-dihydro-5H-dibenzo[b,e]azepine-6-carboxamide showed the potential for producing analogues of some anti-allergenic, antidepressant, and antihistaminic drugs (Acosta Quintero et al., 2016).
Oxidative Elimination Reactions : 5H-Dibenz[c,e]azepin can be synthesized from 6,7-Dihydro-5H-dibenz[c,e]azepines via base-induced elimination of HX. This reaction confirms the thermodynamic stability of the tautomeric Dibenz[c,e]azepines (Kreher & Gerhardt, 1981).
Physical Properties Analysis
- Crystallization and Structural Analysis : A study on the crystallization and structural properties of 5-methyl-5H-dibenzo[b,f]azepine and 5-(4-methylbenzyl)-5H-dibenzo[b,f]azepine highlighted their molecular conformations and crystalline structures, providing insights into their physical properties (Shankar et al., 2014).
Chemical Properties Analysis
- Atropisomeric Stability : The stereochemistry of N-acyl/N-sulfonyl 5H-dibenzo[b,d]azepin-7(6H)-ones shows a notable atropisomeric stability and provides insights into the chemical properties of these compounds (Namba et al., 2021).
Scientific Research Applications
Chemical Transformations
6,7-Dihydro-5H-dibenzo[c,e]azepin-5-one is involved in various chemical transformations. For instance, it undergoes conversion into phenanthridines via cyclic N-diazonium ions, leading to the formation of phenanthridine by migration of the aryl group, as observed in a study by Kreher and Bergmann (1982) (Kreher & Bergmann, 1982). This highlights its utility in synthesizing complex organic structures.
Synthesis Methods
Innovative methods for the synthesis of derivatives of 6,7-dihydro-5H-dibenzo[c,e]azepine have been developed. Kondapalli et al. (2017) describe a palladium-catalyzed method for synthesizing 5H-dibenzo[c,e]azepine-5,7(6H)-diones from benzamides (Kondapalli et al., 2017). Similarly, Yu et al. (2009) developed a palladium-catalyzed Ullmann protocol for synthesizing 6,7-dihydro-5H-dibenzo[c,e]azepines (Yu et al., 2009). These methods demonstrate the compound's versatility in organic synthesis.
Stereochemistry and Molecular Structure
The compound's atropisomeric properties and molecular structure have been a subject of research. Tabata et al. (2008) explored its atropisomeric properties, separating it into different stereoisomers and studying their stability (Tabata et al., 2008). Additionally, Acosta Quintero et al. (2016) synthesized diastereoisomers of dibenzo[b,e]azepine derivatives and analyzed their molecular and supramolecular structures (Acosta Quintero et al., 2016). These studies are crucial for understanding the stereochemical behavior of this compound in different chemical environments.
Potential Therapeutic Applications
While avoiding drug dosage and side effects as per your request, it's noteworthy that certain derivatives of this compound have shown potential therapeutic applications. For example, Kaur et al. (2019) found that certain hydroxamates derived from 10,11-dihydro-5H-dibenzo[b,f]azepine demonstrated influence on vascular cognitive impairment (Kaur et al., 2019). This suggests potential research avenues in neurodegenerative disease treatment.
properties
IUPAC Name |
6,7-dihydrobenzo[d][2]benzazepin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c16-14-13-8-4-3-7-12(13)11-6-2-1-5-10(11)9-15-14/h1-8H,9H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJCSIUTZKXSKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC=CC=C3C(=O)N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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